molecular formula C7H13F3N2O B2914584 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide CAS No. 1247717-47-0

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide

Cat. No.: B2914584
CAS No.: 1247717-47-0
M. Wt: 198.189
InChI Key: DGQQBGQWRRKSNM-UHFFFAOYSA-N
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Description

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a methyl group at the 3-position and a 2,2,2-trifluoroethylamino group at the 2-position. The trifluoroethyl group is known to enhance metabolic stability and lipophilicity in bioactive molecules, which may influence its pharmacokinetic profile . The compound’s amide functionality is analogous to precursors used in drug synthesis (e.g., amphetamine intermediates) and agrochemicals, though its exact biological or industrial role remains underexplored in available literature.

Properties

IUPAC Name

3-methyl-2-(2,2,2-trifluoroethylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O/c1-4(2)5(6(11)13)12-3-7(8,9)10/h4-5,12H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQQBGQWRRKSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide typically involves the reaction of 3-methyl-2-butanone with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification of the compound is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its reactivity and ability to form stable complexes with target molecules. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide with four structurally related compounds, emphasizing substituent effects, applications, and research findings.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate . Key Differences:

  • Backbone : Sulfonylurea herbicides feature a triazine ring and benzoate group, unlike the simpler butanamide structure of the target compound.
  • Functionality : The sulfonylurea bridge (–SO₂–NH–CO–NH–) enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. The target compound lacks this moiety, suggesting divergent mechanisms.
    Applications : Broad-spectrum weed control in agriculture .

3-Oxo-2-Phenylbutanamide

Structure : Butanamide with a phenyl group at the 2-position and a ketone at the 3-position .
Key Differences :

  • Substituents: The phenyl and ketone groups in 3-oxo-2-phenylbutanamide contrast with the methyl and trifluoroethylamino groups in the target compound.
  • Bioactivity : Used as a precursor in amphetamine synthesis due to its ketone functionality, which facilitates reductive amination. The trifluoroethyl group in the target compound may instead confer resistance to metabolic degradation .
    Applications : Forensic and analytical research for illicit drug synthesis tracking .

Trifluoroethyl-Substituted Pyrrolidine Carboxamide

Structure: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide . Key Differences:

  • Complexity : This compound includes a pyrrolidine carboxamide and pyridine-morpholine scaffold, whereas the target compound has a simpler aliphatic backbone.
  • Trifluoroethyl Role: Both compounds share the 2,2,2-trifluoroethyl group, which likely enhances solubility and target binding in pharmaceuticals. Applications: Investigational drug candidates (exact therapeutic area unspecified) .

N-(Diphenylmethyl)-Substituted Butanamide

Structure: (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide . Key Differences:

  • Molecular Weight : Higher molecular weight (466.68 g/mol vs. ~250–300 g/mol estimated for the target compound) due to extensive substitution.
    Applications : Pesticide testing standards, possibly as enzyme inhibitors or stabilizers .

Comparative Data Table

Compound Name Backbone Key Substituents Molecular Weight (g/mol) Applications
3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide Butanamide 3-Methyl, 2-(trifluoroethylamino) ~250–300 (estimated) Research (undisclosed)
Metsulfuron Methyl Ester Benzoate Triazine, sulfonylurea bridge ~381 Herbicide
3-Oxo-2-Phenylbutanamide Butanamide 2-Phenyl, 3-ketone ~191 Amphetamine precursor
Trifluoroethyl Pyrrolidine Carboxamide Pyrrolidine Trifluoroethyl, pyridine-morpholine ~600 (estimated) Pharmaceutical development
N-(Diphenylmethyl) Butanamide Butanamide Diphenylmethyl, thioxomethyl 466.68 Pesticide testing

Research Findings and Implications

  • Trifluoroethyl Group Impact: The 2,2,2-trifluoroethyl moiety in the target compound and the pyrrolidine derivative may improve metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 3-oxo-2-phenylbutanamide). Fluorination often reduces susceptibility to oxidative degradation .
  • Application Divergence : While sulfonylureas and N-(diphenylmethyl) butanamide are agrochemicals, the target compound’s structure aligns more closely with pharmaceutical intermediates (e.g., neuroactive or enzyme-targeting agents).
  • Synthetic Challenges: The trifluoroethylamino group introduces synthetic complexity due to the need for selective amidation and fluorine handling, contrasting with simpler amides like 3-oxo-2-phenylbutanamide .

Biological Activity

3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide is a fluorinated compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group which significantly influences its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive in drug design.

The biological activity of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide can be attributed to its interaction with various biological targets:

  • JAK Inhibition : Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on Janus Kinase (JAK) pathways. JAKs are crucial in mediating immune responses and signaling pathways involved in inflammation and cancer .
  • Calcium Channels : The compound may also interact with calcium-activated chloride channels (TMEM16A), which are implicated in various physiological processes including muscle contraction and secretion .

Antimicrobial Activity

Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, the introduction of trifluoroethyl groups has been linked to increased potency against certain bacterial strains .

Study 1: JAK Inhibition

A study focused on the synthesis of azaindoles as JAK inhibitors revealed that similar compounds could effectively block JAK pathways, leading to reduced cell proliferation in hematological malignancies. The structural modifications, including the introduction of trifluoroethyl groups, were found to enhance selectivity and potency against JAK2 .

Study 2: Antimicrobial Testing

In another investigation, 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide was tested against various microbial strains. The results demonstrated significant antibacterial activity compared to non-fluorinated analogs, suggesting that the trifluoroethyl moiety contributes to its efficacy .

Data Table: Biological Activity Overview

Activity TypeMechanism/TargetObserved EffectReference
JAK InhibitionJAK1/JAK2Reduced cell proliferation
AntimicrobialVarious bacterial strainsEnhanced antibacterial effect
Calcium Channel ModulationTMEM16APotential modulation of calcium signaling

Q & A

Basic Research Questions

Q. What are the key structural features influencing the bioactivity of 3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide?

  • Answer : The compound’s bioactivity is influenced by:

  • Trifluoroethyl Group : The strong electron-withdrawing effect of the -CF₃ group reduces the basicity of the adjacent amine, enhancing metabolic stability and bioavailability .
  • Amide Linkage : Stabilizes the molecule via hydrogen bonding, critical for target binding.
  • Methyl Branching : The 3-methyl substituent on the butanamide backbone may influence conformational rigidity and steric interactions.
    • Methodology : Use comparative structure-activity relationship (SAR) studies with analogs lacking these groups. Techniques like NMR and X-ray crystallography can elucidate conformational preferences .

Q. How does the trifluoroethyl group affect the compound’s physicochemical properties?

  • Answer : The -CF₃ group:

  • Lipophilicity : Increases logP, improving membrane permeability.
  • Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes due to fluorine’s inductive effects .
  • Acidity/Basicity : Lowers the pKa of the adjacent amine, altering solubility and ionization state under physiological conditions.
    • Methodology : Measure logP (shake-flask or HPLC), pKa (potentiometric titration), and metabolic stability (microsomal assays) to quantify these effects .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Typical routes involve:

Amide Coupling : Reacting 3-methyl-2-aminobutanamide with 2,2,2-trifluoroethyl isocyanate or a reactive trifluoroethylating agent.

Reductive Amination : Using 2-oxobutanamide derivatives and trifluoroethylamine with a reducing agent like NaBH₃CN.

  • Methodology : Optimize reaction conditions (solvent, temperature, catalysts) to minimize side products. Monitor purity via LC-MS and confirm regiochemistry with ¹H/¹³C NMR .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

  • Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., carbonic anhydrase, as seen in related trifluoroethyl sulfonamides) .
  • MD Simulations : Assess conformational stability and ligand-protein dynamics over time.
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of the -CF₃ group.
    • Methodology : Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What strategies mitigate metabolic instability caused by the trifluoroethyl group?

  • Answer :

  • Isotere Replacement : Substitute -CF₃ with -OCF₃ or -SF₅ to retain electronegativity while altering metabolic pathways.
  • Prodrug Design : Mask the amine with a cleavable group (e.g., acetyl) to reduce first-pass metabolism.
  • Deuterium Incorporation : Replace labile C-H bonds with C-D bonds to slow oxidative degradation.
    • Methodology : Use metabolic stability assays (e.g., liver microsomes) and LC-HRMS to identify degradation hotspots .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration).
  • Orthogonal Validation : Confirm activity using multiple assays (e.g., fluorescence polarization and SPR for binding studies).
  • Batch Analysis : Test compound purity across labs to rule out degradation or enantiomeric impurities.
    • Methodology : Cross-reference data with structural analogs (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) to identify trends .

Data Contradiction Analysis

  • Case Study : Conflicting reports on enzyme inhibition potency may arise from:
    • Enzyme Isoform Variability : Test against isoforms (e.g., CA-II vs. CA-IX) .
    • Solvent Artifacts : DMSO >1% can denature proteins; use lower concentrations.
    • Racemic Mixtures : Separate enantiomers via chiral HPLC and test individually .

Key Methodological Tools

TechniqueApplicationReference
LC-MS/HPLCPurity analysis
Microsomal AssaysMetabolic stability
X-ray CrystallographyBinding conformation
Chiral ResolutionEnantiomer separation

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